molecular formula C11H9N3O B13013562 4-(3-Methyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl)benzonitrile

4-(3-Methyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl)benzonitrile

Cat. No.: B13013562
M. Wt: 199.21 g/mol
InChI Key: LDWDOWUYGPZPLX-UHFFFAOYSA-N
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Description

4-(3-Methyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl)benzonitrile is a heterocyclic compound that features a pyrazole ring fused to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl)benzonitrile typically involves the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with benzonitrile under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium ethoxide. The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

4-(3-Methyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Methyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
  • Eltrombopag olamine
  • Triazolone derivatives

Uniqueness

4-(3-Methyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl)benzonitrile is unique due to its specific structural features, such as the presence of both a pyrazole ring and a benzonitrile moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

4-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzonitrile

InChI

InChI=1S/C11H9N3O/c1-8-6-11(15)14(13-8)10-4-2-9(7-12)3-5-10/h2-5H,6H2,1H3

InChI Key

LDWDOWUYGPZPLX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC=C(C=C2)C#N

Origin of Product

United States

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